molecular formula C18H27N3O5S B2726219 N1-ethyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872976-07-3

N1-ethyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No. B2726219
CAS RN: 872976-07-3
M. Wt: 397.49
InChI Key: URYGXCIKHQHZDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-ethyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide, also known as EOM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Polyamine Catabolism in Antitumor Agents

Polyamine analogues represent a class of antitumor agents demonstrating phenotype-specific cytotoxic activity. One analogue, CPENSpm, has been shown to induce programmed cell death (PCD) in sensitive cell types through the superinduction of spermidine/spermine N1-acetyltransferase (SSAT) and the production of hydrogen peroxide (H₂O₂), suggesting its potential use in cancer therapy Ha et al., 1997.

Synthesis of Di- and Mono-oxalamides

A novel one-pot synthetic approach for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed, offering a high-yielding and operationally simple methodology. This method facilitates the creation of both anthranilic acid derivatives and oxalamides, which are important for various applications in medicinal chemistry Mamedov et al., 2016.

Mesoporous Nitrogen-doped Carbon

Mesoporous nitrogen-doped carbon, derived from specific ionic liquids, has been identified as a highly active, cost-effective, and selective metal-free catalyst for the electrochemical synthesis of hydrogen peroxide. This discovery opens up possibilities for a safe, sustainable, and economical approach to hydrogen peroxide production, potentially applicable in various industrial processes Fellinger et al., 2012.

HPLC Method for Endogenous Marker Determination

An HPLC method for the measurement of N1-methylnicotinamide (NMN) in plasma and urine has been optimized and validated. NMN serves as an endogenous marker for renal cationic transport and plasma flow, highlighting the importance of this method in the non-invasive determination of kidney function and health Musfeld et al., 2001.

properties

IUPAC Name

N-ethyl-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O5S/c1-5-19-17(22)18(23)20-11-15-21(7-6-8-26-15)27(24,25)16-13(3)9-12(2)10-14(16)4/h9-10,15H,5-8,11H2,1-4H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYGXCIKHQHZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-ethyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

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